Ziprasidone N-oxide is a derivative of Ziprasidone . Ziprasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia, mania, or bipolar disorder .
The major route of metabolism in Ziprasidone involves N-dealkylation . In female rats, the major metabolites were due to oxidation at the benzisothiazole ring .
The molecular formula of Ziprasidone N-oxide is C21H21ClN4O2S . The IUPAC name is 5-[2-[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one .
Ziprasidone is sequentially oxidized to ziprasidone sulfoxide and ziprasidone sulfone, and oxidative N-dealkylation of ziprasidone produces OX-COOH and BITP .
The molecular weight of Ziprasidone N-oxide is 428.9 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 91.5 Ų .
Ziprasidone N-Oxide is a derivative of ziprasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Ziprasidone N-Oxide is formed through the oxidation of ziprasidone, leading to a compound that may exhibit different pharmacological properties compared to its parent compound. Understanding the synthesis, structure, chemical reactions, mechanism of action, and applications of Ziprasidone N-Oxide is essential for comprehending its role in pharmacology and potential therapeutic uses.
Ziprasidone N-Oxide is classified under the category of antipsychotic medications. It is derived from ziprasidone, which is chemically known as 5-(2-chloroethyl)-6-chloro-2-(1-methyl-1H-indol-3-yl)thiazolidine-4-one. The N-oxide form typically results from the oxidation of the nitrogen atom in the piperazine ring of ziprasidone, altering its pharmacokinetic and pharmacodynamic properties.
The synthesis of Ziprasidone N-Oxide can be achieved through various methods involving oxidation reactions. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids, or metal-based oxidants like chromium trioxide. The choice of method can significantly influence the yield and purity of the final product.
The molecular structure of Ziprasidone N-Oxide features a piperazine ring that has undergone oxidation. The structural formula can be represented as follows:
This indicates the presence of a nitrogen atom in its oxidized state within the piperazine moiety.
Ziprasidone N-Oxide can participate in various chemical reactions typical for nitrogen-containing compounds, including nucleophilic substitutions and reductions.
Ziprasidone N-Oxide's mechanism of action may differ from that of ziprasidone due to its altered binding affinity for neurotransmitter receptors. It primarily interacts with:
The oxidation may enhance or diminish these interactions, influencing its therapeutic efficacy and side effect profile.
Research suggests that modifications at the nitrogen atom can affect receptor binding affinities significantly. For instance, alterations in pKa values due to oxidation could influence how well it crosses the blood-brain barrier or binds to target receptors.
Ziprasidone N-Oxide is primarily studied for its potential role in pharmacology as an alternative or adjunct treatment option in psychiatric disorders. Research is ongoing regarding its efficacy compared to ziprasidone and other antipsychotics:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7